![molecular formula C5H11NO3 B2895030 Ethyl 2-methoxyaminoacetate CAS No. 78191-07-8](/img/structure/B2895030.png)
Ethyl 2-methoxyaminoacetate
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Overview
Description
Ethyl 2-methoxyaminoacetate is a chemical compound with the molecular formula C5H11NO3 . It has gained significant attention in recent years due to its unique characteristics and potential applications in various scientific fields.
Molecular Structure Analysis
The molecular structure of Ethyl 2-methoxyaminoacetate consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 133.147.Relevant Papers The relevant papers retrieved discuss various aspects of similar compounds. For instance, one paper provides a comprehensive review of the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . Another paper discusses the synthesis of 2’-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides .
Scientific Research Applications
Corrosion Inhibition
Ethyl 2-methoxyaminoacetate derivatives, specifically Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, have been synthesized and studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds exhibit mixed inhibitor properties, adhering to the surface of mild steel via the Langmuir isotherm model, indicating efficient corrosion protection. The study integrates experimental observations with quantum chemical calculations, providing insights into the molecular structure's influence on inhibition efficiency (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Synthesis Improvement
The process for producing Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) Acetate, a key intermediate in the synthesis of certain chemicals, has been optimized to simplify operations and reduce production costs. The improved synthesis process involves steps such as nitrosation, methylation, bromination, and cyclization, achieving a product yield of 70.8%, highlighting the chemical's utility in industrial applications (Jing, 2003).
Analytical and Biochemical Studies
Ethyl 2-methoxyaminoacetate derivatives have been subject to analytical and biochemical studies, illustrating their role in understanding the metabolism and disposition of various chemicals in biological systems. For instance, the study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several metabolites, contributing to the knowledge on drug metabolism and potential toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-methoxyaminoacetate is currently unknown due to the lack of research data
Result of Action
The molecular and cellular effects of Ethyl 2-methoxyaminoacetate’s action are yet to be determined . These effects can range from changes in gene expression to alterations in cellular metabolism, depending on the compound’s mode of action and its primary targets.
properties
IUPAC Name |
ethyl 2-(methoxyamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4-6-8-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKCUGUUSSTDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxyaminoacetate | |
CAS RN |
78191-07-8 |
Source
|
Record name | ethyl 2-(methoxyamino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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